
6-Chlorouracil
Overview
Description
6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the sixth position of the uracil ring. This compound has the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichloropyrimidine with ammonia, which results in the formation of this compound . Another method includes the nucleophilic substitution of the halogen in 6-chloropyrimidines with an aryl sulfanyl group . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and Grignard reagents.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted uracil derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
Introduction to 6-Chlorouracil
This compound is a halogenated derivative of uracil, with the chemical formula C4H3ClN2O2. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. The presence of a chlorine atom at the sixth position of the uracil ring significantly alters its chemical behavior compared to its parent compound.
Chemistry
In the realm of chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex organic molecules. For instance, it can react with amines and thiols, leading to the formation of new derivatives that may possess unique properties or biological activities .
Biology
The biological applications of this compound are primarily focused on its interactions with nucleic acids. Studies have shown that it can influence nucleic acid stability and alter the affinity for alkali metal ions, which is crucial for understanding its role in cellular processes . Furthermore, this compound has been investigated as an inhibitor of DNA repair glycosylases, which are enzymes that play a critical role in maintaining genomic integrity .
Medicine
In medical research, derivatives of this compound have been explored for their potential antiviral and anticancer properties. Similar compounds like 5-Fluorouracil are already established as chemotherapeutic agents; thus, understanding the mechanisms by which this compound operates could lead to new therapeutic strategies . Notably, studies have indicated that this compound can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to DNA damage and cell death—mechanisms that are particularly relevant in cancer treatment.
Industrial Applications
In the industrial sector, this compound is utilized in developing pharmaceuticals and agrochemicals. Its unique chemical properties allow it to serve as an effective building block for various chemical syntheses, contributing to the production of drugs and agricultural products that require specific molecular characteristics .
Case Study 1: Absorption Studies
A study involving the synthesis of 2-14C-1-allyl-3,5-diethyl-6-chlorouracil examined its absorption through human skin and metabolic pathways in rats and rabbits. The findings indicated that while most radioactivity remained on the skin surface, approximately 6.28% penetrated into systemic circulation over five days. This highlights the compound's potential for topical applications and its behavior within biological systems .
Case Study 2: Inhibition Mechanisms
Research has demonstrated that this compound acts as an inhibitor of yeast alcohol dehydrogenase (ADH-H). This inhibition can provide insights into metabolic pathways influenced by halogenated compounds, potentially leading to applications in metabolic engineering or therapeutic interventions targeting similar enzymes .
Mechanism of Action
The mechanism of action of 6-chlorouracil involves its interaction with nucleic acids and enzymes. It can inhibit thymidylate synthase, thereby interfering with DNA synthesis . This inhibition occurs through the formation of a covalent complex between the drug, the enzyme, and a folate cofactor . This mechanism is similar to that of other pyrimidine analogs, such as fluorouracil .
Comparison with Similar Compounds
5-Fluorouracil: Another halogenated uracil derivative used as an anticancer agent.
6-Chloro-3-methyluracil: A methylated derivative of 6-chlorouracil with similar chemical properties.
Uniqueness of this compound: this compound is unique due to its specific halogenation at the sixth position, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile compound for synthesizing various derivatives . Additionally, its potential as an inhibitor of thymidylate synthase highlights its significance in medicinal chemistry .
Biological Activity
6-Chlorouracil is a halogenated derivative of uracil, a nucleobase that plays a critical role in RNA and DNA synthesis. Its biological activity has garnered attention primarily due to its potential as an antitumor agent and its role in modulating various biological pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound exhibits several mechanisms that contribute to its biological activity:
- Thymidine Phosphorylase Inhibition : One of the key mechanisms involves the inhibition of thymidine phosphorylase (TP), an enzyme that is overexpressed in many tumors. Inhibition of TP can lead to reduced angiogenesis and tumor growth. Studies have demonstrated that this compound derivatives, such as 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), significantly reduce tumor microvessel density (MVD) and inhibit tumor growth in xenograft models .
- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells. It has been shown to decrease the proliferation of various cancer cell lines, including non-small cell lung cancer (A549) and pancreatic cancer (PANC-1), by promoting cell cycle arrest and apoptosis .
- Antiangiogenic Properties : The compound's ability to inhibit angiogenesis is particularly notable. By reducing the expression of proangiogenic factors, it can limit the blood supply to tumors, thereby inhibiting their growth .
Case Studies and Experimental Evidence
- Xenograft Models : In studies using human cancer xenografts, oral administration of AEAC resulted in a 40% to 50% reduction in tumor growth for A549 and PANC-1 models. The combination of AEAC with vascular endothelial growth factor (VEGF) inhibitors showed additive effects, further enhancing antitumor efficacy .
- Cell Line Studies : In vitro studies revealed that this compound derivatives can effectively inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against specific tumor cells .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of various this compound derivatives has led to insights into their biological activities. Modifications on the chlorouracil structure have resulted in compounds with enhanced potency against specific targets, including DPP4 enzyme inhibition, which is relevant for metabolic disorders and cancer .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing 6-Chlorouracil and its derivatives, and how can reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves reacting substituted anilines with chlorinating agents under controlled conditions. For example, Yoneda’s method (Scheme 1) starts with this compound reacting with 4-(dimethylamino)pyridine to yield pyridinium-substituted uracils . To ensure reproducibility:
- Document reagent purity (e.g., ≥99% for critical steps).
- Specify reaction parameters (temperature, solvent, stoichiometry).
- Include spectral validation (e.g., H NMR, C NMR) for intermediates and final products .
- Data Table :
Reaction Component | Optimal Conditions | Yield (%) | Reference |
---|---|---|---|
This compound + 4-DMAP | DMF, 80°C, 12h | 78 | |
This compound + Pyridine | EtOH, reflux, 6h | 65 |
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using H and C spectra, focusing on the uracil ring’s deshielded protons (δ 10-12 ppm for NH groups) and chlorine’s inductive effects on adjacent carbons .
- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, planarity) and intermolecular interactions (e.g., hydrogen bonding in pyridinium uracilates) .
- Supplementary Data : Submit crystallographic CIF files and raw spectra as appendices for peer validation .
Advanced Research Questions
Q. What computational strategies can predict this compound’s reactivity and guide experimental design?
- Methodological Answer :
- DFT Calculations : Model transition states for chlorination or nucleophilic substitution reactions. Compare computed vs. experimental H NMR shifts to validate structures .
- Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., polar solvents stabilizing ionic intermediates) .
- Software Tools : Use Gaussian or ORCA for quantum mechanics, and VMD for visualization. Cross-reference with experimental kinetics data .
Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?
- Methodological Answer :
- Principal Contradiction Analysis : Identify conflicting data (e.g., varying IC values in enzyme inhibition studies). Determine if discrepancies arise from assay conditions (pH, temperature) or impurities .
- Meta-Analysis : Use PRISMA guidelines to aggregate studies, stratify by variables (e.g., cell line, concentration), and apply statistical tests (ANOVA, t-test) .
- Case Study : Reevaluate a 2006 study showing this compound’s antitumor activity against conflicting 1992 data . Control for variables like solvent (DMSO vs. saline) and exposure time.
Q. What novel methodologies are emerging for studying this compound’s role in heterocyclic mesomeric betaines?
- Methodological Answer :
- Cross-Conjugation Studies : Use UV-Vis spectroscopy to monitor charge-transfer transitions in pyridinium uracilates .
- Electrochemical Analysis : Perform cyclic voltammetry to quantify redox potentials influenced by the chlorine substituent .
- Collaborative Workflows : Combine synthetic chemistry with computational modeling to predict and validate betaine stability .
Q. Guidelines for Rigorous Research
- Literature Review : Prioritize primary sources (e.g., Organic & Biomolecular Chemistry, Journal of Pharmaceutical Sciences) over secondary summaries. Avoid non-academic domains (.com) .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and data availability per journal standards (e.g., Medicinal Chemistry Research guidelines) .
- Reproducibility : Archive raw data (NMR, HPLC) in repositories like Zenodo and provide step-by-step protocols in supplementary materials .
Properties
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-27-3 | |
Record name | 6-Chlorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Chlorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4270-27-3 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
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Record name | 4270-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Chlorouracil | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
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